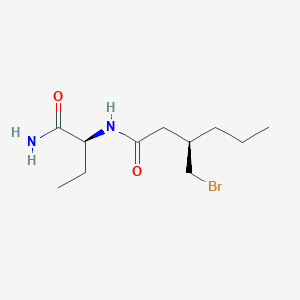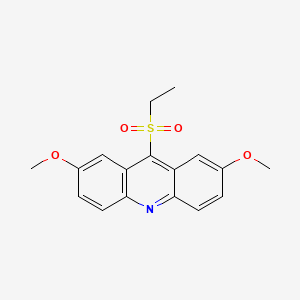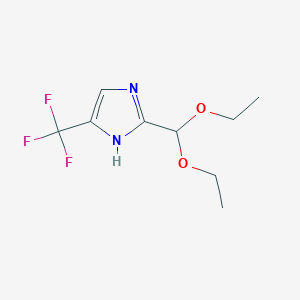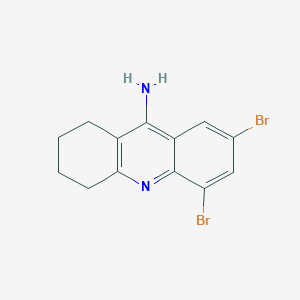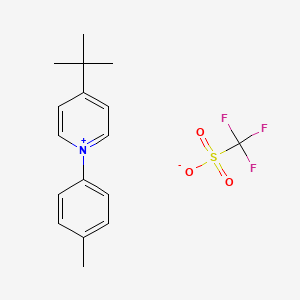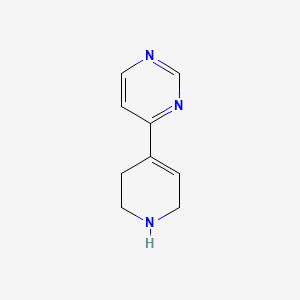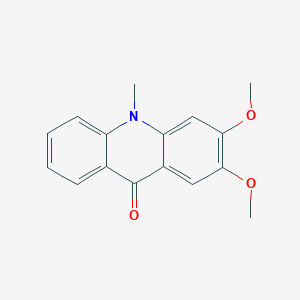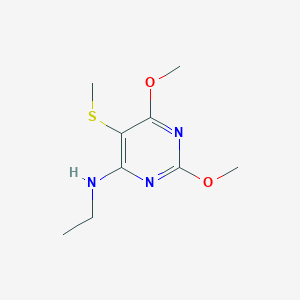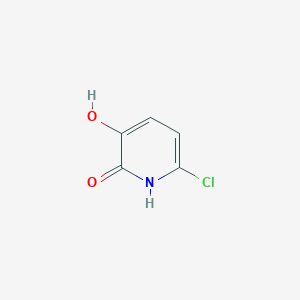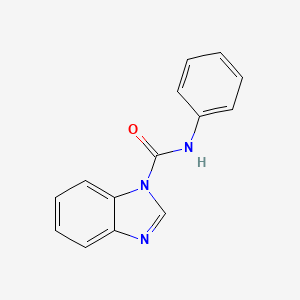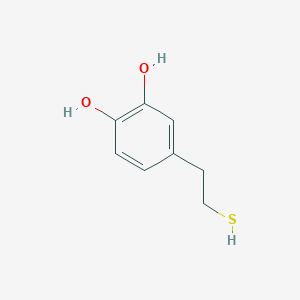
4-(2-Mercaptoethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Mercaptoethyl)benzene-1,2-diol is an organic compound with the molecular formula C8H10O2S It is a derivative of benzene, featuring both hydroxyl and mercapto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Mercaptoethyl)benzene-1,2-diol typically involves multiple steps. One common method starts with 3-hydroxytyrosol, which undergoes bromination using carbon tetrabromide and triphenylphosphine in acetonitrile to form 4-(2-bromoethyl)benzene-1,2-diol . This intermediate is then acetylated with acetic anhydride and pyridine to yield 1,2-diacetoxy-4-(2-bromoethyl)benzene . Finally, the bromo compound is treated with potassium thioacetate in butanone, followed by hydrolysis with hydrochloric acid to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-Mercaptoethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can oxidize the hydroxyl groups.
Reduction: Sodium borohydride can be used to reduce the compound.
Substitution: Alkyl halides can react with the mercapto group under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Catechols
Substitution: Thioethers
Scientific Research Applications
4-(2-Mercaptoethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development due to its unique functional groups.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(2-Mercaptoethyl)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the mercapto group can form covalent bonds with metal ions and other electrophiles. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylcatechol: Similar structure but with a methyl group instead of a mercapto group.
Orcinol: Contains a methyl group and hydroxyl groups in different positions.
Guaiacol: Features a methoxy group instead of a mercapto group.
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-(2-sulfanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,9-11H,3-4H2 |
InChI Key |
YBSGFJJODBOFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCS)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
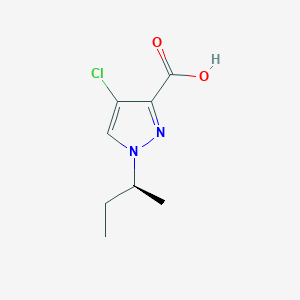
![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)
